molecular formula C8H10N2O2 B12862627 N-(3-Methylisoxazol-5-yl)methacrylamide

N-(3-Methylisoxazol-5-yl)methacrylamide

Cat. No.: B12862627
M. Wt: 166.18 g/mol
InChI Key: JWJYWSGCWNUOEP-UHFFFAOYSA-N
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Description

N-(3-Methylisoxazol-5-yl)methacrylamide is an organic compound featuring an isoxazole ring substituted with a methyl group at the 3-position and a methacrylamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylisoxazol-5-yl)methacrylamide typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For instance, 3-methylisoxazole can be prepared by reacting methyl acetoacetate with hydroxylamine hydrochloride under basic conditions.

  • Introduction of the Methacrylamide Group: : The methacrylamide group can be introduced via an amidation reaction. This involves reacting 3-methylisoxazole with methacryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylisoxazol-5-yl)methacrylamide can undergo various chemical reactions, including:

  • Substitution Reactions: : The isoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, modifying the functional groups attached to the isoxazole ring or the methacrylamide moiety.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide (NBS) or nitric acid.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

    Polymers: Depending on the polymerization conditions, various copolymers and homopolymers can be synthesized.

    Functionalized Derivatives: Substitution reactions can yield a range of derivatives with different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3-Methylisoxazol-5-yl)methacrylamide has diverse applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of functional polymers with tailored properties for specific applications.

    Biology: Investigated for its potential as a building block in the design of bioactive molecules and drug delivery systems.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including coatings, adhesives, and nanocomposites.

Mechanism of Action

The mechanism of action of N-(3-Methylisoxazol-5-yl)methacrylamide depends on its application:

    Polymerization: The methacrylamide group undergoes radical polymerization, forming covalent bonds with other monomers to create polymer chains.

    Biological Activity: When used in drug design, the isoxazole ring can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

N-(3-Methylisoxazol-5-yl)methacrylamide can be compared with other isoxazole-containing compounds:

    N-(5-Methylisoxazol-3-yl)malonamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    3-Amino-5-methylisoxazole: Contains an amino group instead of a methacrylamide group, resulting in different reactivity and applications.

    N-(3-Methylisoxazol-5-yl)acrylamide: Similar but lacks the methyl group on the isoxazole ring, affecting its polymerization behavior and biological activity.

These comparisons highlight the unique properties of this compound, particularly its ability to undergo polymerization and its potential in various scientific and industrial applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-methyl-N-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide

InChI

InChI=1S/C8H10N2O2/c1-5(2)8(11)9-7-4-6(3)10-12-7/h4H,1H2,2-3H3,(H,9,11)

InChI Key

JWJYWSGCWNUOEP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)C(=C)C

Origin of Product

United States

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